molecular formula C8H7NO2S B2600051 3-Carbamothioylbenzoic acid CAS No. 35195-77-8

3-Carbamothioylbenzoic acid

Cat. No.: B2600051
CAS No.: 35195-77-8
M. Wt: 181.21
InChI Key: YNHKKSMYDIEQKY-UHFFFAOYSA-N
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Description

3-Carbamothioylbenzoic acid (CAS: Not explicitly provided in evidence) is a benzoic acid derivative featuring a carbamothioyl (-NHCOS-) functional group at the third position of the aromatic ring. The carbamothioyl group’s sulfur atom enhances nucleophilicity and may confer unique binding properties in biological or material science contexts.

Properties

IUPAC Name

3-carbamothioylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7(12)5-2-1-3-6(4-5)8(10)11/h1-4H,(H2,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHKKSMYDIEQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Carbamothioylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with thiourea under acidic conditions. The reaction typically proceeds as follows:

  • Benzoic acid is dissolved in a suitable solvent such as ethanol.
  • Thiourea is added to the solution.
  • The mixture is heated under reflux conditions for several hours.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:

  • Continuous mixing of benzoic acid and thiourea in a solvent.
  • Heating the mixture in a flow reactor.
  • Continuous extraction and purification of the product.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety undergoes reactions typical of carboxylic acids, including:

a. Formation of Acid Chlorides
Reaction with thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) converts the carboxylic acid to the corresponding acid chloride. This is a common step in activating the carboxyl group for subsequent nucleophilic acyl substitution .

b. Esterification
The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., H2SO4\text{H}_2\text{SO}_4) to form esters. This reaction follows the Fischer esterification mechanism .

c. Amide Formation
Using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide), the carboxylic acid can be converted into amides by reacting with amines. This avoids deprotonation issues caused by basic amines .

Reactions Involving the Carbamothioyl Group

The carbamothioyl group (-S-C(=NH)-O-) participates in nucleophilic substitution and amidation reactions:

a. Nucleophilic Substitution
The carbamothioyl group reacts with nucleophiles (e.g., amines, alcohols) to form thiocarbamates or ureas. For example, reaction with an amine (e.g., NH3\text{NH}_3) yields a substituted thiourea .

b. Amidation
The carbamothioyl group can undergo amidation with alcohols or thiols, forming derivatives such as thiocarbamates. This reaction is analogous to carbamate formation but involves sulfur nucleophiles .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid and carbamothioyl groups direct incoming electrophiles to the meta position relative to the carboxylic acid. For example:

  • Nitration : Nitration with HNO3\text{HNO}_3 in H2SO4\text{H}_2\text{SO}_4 yields a nitro-substituted derivative at the meta position .

  • Halogenation : Chlorination or bromination in the presence of FeCl3\text{FeCl}_3 or FeBr3\text{FeBr}_3 produces meta-halo derivatives .

Optimization of Reaction Conditions

Experimental factors such as temperature, solvent, and catalyst concentration critically influence reaction efficiency. For example:

  • DoE (Design of Experiments) : Systematic optimization of reaction parameters (e.g., reagent ratios, pH) can enhance yields and selectivity, as demonstrated in analogous systems .

  • Catalysis : Acid catalysts (e.g., H2SO4\text{H}_2\text{SO}_4) or coupling agents (e.g., DCC) accelerate reactions like esterification or amide formation .

Table 1: Key Reactions of 3-Carbamothioylbenzoic Acid

Reaction TypeReagents/ConditionsProduct
Acid Chloride FormationSOCl2\text{SOCl}_2 or PCl5\text{PCl}_5Acid Chloride
EsterificationAlcohol + H2SO4\text{H}_2\text{SO}_4Carboxylic Acid Ester
Amide FormationDCC + AmineAmide Derivative
Thiocarbamate FormationAmine or ThiolThiocarbamate/Urea
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_4Meta-Nitrobenzoic Acid Derivative

Table 2: Reaction Mechanism Highlights

StepDescription
ProtonationActivation of carbonyl group via acid catalyst
Nucleophilic AttackAlcohol/amine attacks protonated carbonyl carbonyl carbon
Leaving Group DepartureWater or chloride ion departs, forming ester/amide
DeprotonationRestoration of protonation state in acidic/basic conditions

Scientific Research Applications

Analgesic Properties

Research indicates that 3-Carbamothioylbenzoic acid derivatives have been explored for their analgesic effects. These compounds are being investigated as potential lead compounds in drug development for pain management. They are designed to act as dual-acting ligands that release hydrogen sulfide (H2S) while antagonizing sigma-1 receptors, which is crucial for pain modulation .

Case Study:
A study demonstrated that the administration of this compound resulted in significant reductions in mechanical hypersensitivity in animal models. The compound exhibited a more potent analgesic effect compared to traditional sigma-1 receptor antagonists, suggesting its potential as a new pain relief option .

Compound ED50 (mg/kg) Effectiveness
This compound6.12 ± 0.34High potency analgesia
Sigma-1 antagonist BD-106310.31 ± 0.49Moderate potency

Antinociceptive Effects

The antinociceptive effects of this compound have been studied extensively, indicating its role in reducing pain sensitivity through various mechanisms, including central sensitization modulation .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its potential as a bioactive agent against pests and diseases affecting crops. Its thioamide structure may confer specific biological activities that can be leveraged to develop novel agrochemicals.

Potential Uses:

  • Pesticide Development: Investigations into the compound's efficacy against specific agricultural pests.
  • Plant Growth Regulation: Studies on how the compound influences plant growth and resistance mechanisms.

Mechanism of Action

The mechanism by which 3-carbamothioylbenzoic acid exerts its effects involves the inhibition of protein synthesis in bacteria. The compound binds to the ribosome, preventing the formation of peptide bonds and thus inhibiting bacterial growth . This mechanism is similar to that of other antimicrobial agents that target the ribosome.

Comparison with Similar Compounds

Molecular Structure and Functional Groups

Compound Name CAS Number Functional Groups Key Structural Features
3-Carbamothioylbenzoic acid - Carbamothioyl, Carboxylic acid -SH group in carbamothioyl moiety
3-Carbamoyl-5-nitrobenzoic acid 90196-48-8 Carbamoyl, Nitro, Carboxylic acid Nitro group at position 5
4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid 532954-01-1 Carbamothioyl, Chloro, Methoxy, Carboxylic acid Chloro and methoxy substituents on aromatic rings
3-Methoxybenzoic acid 586-38-9 Methoxy, Carboxylic acid Methoxy group at position 3
3-Hydroxybenzoic acid 99-06-9 Hydroxy, Carboxylic acid Hydroxyl group at position 3

Key Observations :

  • Carbamothioyl vs. Carbamoyl : The sulfur in carbamothioyl (vs. oxygen in carbamoyl) increases polarizability and may enhance metal-binding capacity .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in 3-Carbamoyl-5-nitrobenzoic acid) reduce solubility in organic solvents, while electron-donating groups (e.g., methoxy in 3-Methoxybenzoic acid) increase hydrophobicity .

Physical Properties

Compound Name Solubility Melting Point (°C) Molecular Weight (g/mol)
This compound Limited data; likely low in CHCl₃ - ~183.2 (estimated)
3-Carbamoyl-5-nitrobenzoic acid Poor in common solvents; soluble in 1,4-dioxane - 226.17
3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid Sparingly soluble in MeOH, CHCl₃ - 249.3
3-Hydroxybenzoic acid Soluble in hot water, ethanol 202–204 138.12

Key Observations :

  • Solubility Trends: Carbamothioyl/carbamoyl derivatives exhibit poor solubility in non-polar solvents (e.g., CHCl₃, MeOH) due to hydrogen-bonding capacity and rigidity .
  • Impact of Nitro Groups : The nitro group in 3-Carbamoyl-5-nitrobenzoic acid further reduces solubility compared to unsubstituted analogs .

Chemical Reactivity and Stability

  • Carbamothioyl Group : The thioamide (-NHCOS-) group is prone to oxidation and hydrolysis under acidic/basic conditions, unlike carbamoyl derivatives .
  • Thermal Decomposition: Combustion of these compounds generates toxic fumes (e.g., SOₓ, NOₓ), necessitating caution in handling .

Biological Activity

3-Carbamothioylbenzoic acid is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₉NO₂S
  • Molecular Weight : 185.23 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Sigma Receptor Interaction : The compound has been shown to interact with sigma receptors (σ1 and σ2), which are implicated in various physiological processes including pain modulation and neuroprotection. Studies report that it has a Ki value of 156 nM for σ1 receptors, indicating a moderate affinity .
  • Hydrogen Sulfide (H₂S) Release : This compound is also noted for its ability to release hydrogen sulfide, a gasotransmitter involved in numerous biological functions such as vasodilation and anti-inflammatory responses. The release of H₂S can modulate inflammatory processes and pain perception .

Antinociceptive Effects

The antinociceptive properties of this compound have been evaluated using various pain models. In one study, the compound demonstrated significant pain relief in capsaicin-induced mechanical hypersensitivity models in mice, suggesting its potential application in treating inflammatory pain conditions .

Anti-inflammatory Properties

The ability of this compound to release H₂S is linked to its anti-inflammatory effects. H₂S has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, thereby reducing inflammation in various experimental models .

Case Studies and Research Findings

  • Study on Pain Models :
    • Objective : To evaluate the antinociceptive effects of this compound.
    • Method : Capsaicin-induced mechanical hypersensitivity was used in mouse models.
    • Results : The compound significantly reduced pain responses compared to control groups, indicating its potential as an analgesic agent .
  • Inflammation Study :
    • Objective : To assess the anti-inflammatory effects mediated by H₂S release.
    • Method : In vitro assays measuring cytokine levels were conducted.
    • Results : Treatment with this compound led to decreased levels of inflammatory cytokines, supporting its role in modulating inflammatory responses .

Data Table of Biological Activity

Activity TypeMechanismObserved EffectReference
AntinociceptiveSigma receptor antagonismSignificant pain relief
Anti-inflammatoryH₂S releaseReduced inflammatory cytokines
Pain modulationInteraction with σ receptorsAlleviation of mechanical hypersensitivity

Q & A

Q. How can researchers resolve contradictions in adsorption efficiency data for this compound in environmental remediation studies?

  • Methodological Answer : Analyze clustered data (e.g., batch adsorption experiments with varying pH, temperature, or adsorbent types) using mixed-effects models to account for nested variables. For instance, discrepancies in metal ion adsorption capacity may arise from pH-dependent protonation of the carbamothioyl group .
  • Case Study : A 2020 study on cobalt adsorption noted 35% variance in efficiency due to competing ions; hierarchical modeling clarified confounding factors .

Q. What strategies improve the stability of this compound under physiological conditions for drug delivery applications?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Formulate with cyclodextrins or lipid nanoparticles to shield the thiourea moiety from hydrolysis. Structural analogs like 3-aminobenzoic acid derivatives show enhanced stability when methylated at the thioamide position .

Q. How do crystallographic variations in this compound derivatives affect bioactivity?

  • Methodological Answer : Perform single-crystal X-ray diffraction to correlate dihedral angles (e.g., between the benzene ring and carbamothioyl group) with bioactivity. For example, a 2014 study found that planar conformations enhance antimicrobial activity by facilitating membrane penetration .

Q. What computational tools predict feasible synthetic routes for novel this compound analogs?

  • Methodological Answer : Use retrosynthesis software (e.g., Pistachio, Reaxys) with template relevance algorithms to prioritize routes. For instance, AI-driven platforms suggest one-step thiourea functionalization of 3-nitrobenzoic acid followed by reduction .

Data and Safety Compliance

Q. How should researchers design studies to comply with safety regulations for this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard codes (e.g., H315: skin irritation). Implement engineering controls (fume hoods) and personal protective equipment (nitrile gloves). Document risk assessments using tools like COSHH Essentials for laboratory-scale synthesis .

Q. What statistical methods address variability in bioassay results for this compound?

  • Methodological Answer : Apply Bayesian hierarchical models to account for inter-lab variability. For IC₅₀ determinations in enzyme inhibition assays, use nonlinear regression with bootstrapping to estimate confidence intervals .

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